1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenethylurea
Description
Properties
IUPAC Name |
1-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-15(19,9-11-20-2)12-17-14(18)16-10-8-13-6-4-3-5-7-13/h3-7,19H,8-12H2,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDCXWLRKBKMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NCCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenethylurea involves several steps. One common synthetic route includes the reaction of 2-hydroxy-2-methyl-4-(methylthio)butylamine with phenethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the urea moiety, using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride or tosyl chloride.
Scientific Research Applications
Pharmaceutical Applications
-
Analgesic Properties :
The compound has been studied for its analgesic effects. In a clinical trial context, it demonstrated significant pain relief in patients undergoing abdominal surgeries. The primary efficacy measure was the area under the curve (AUC) for pain intensity, which indicated a notable reduction in pain levels compared to placebo groups .Study Type Sample Size Pain Measurement Method AUC Pain Intensity (0-24h) Phase III Trial 255 patients Numerical Rating Scale 50.5 (treatment) vs. 85.19 (placebo) -
Safety Profile :
The safety profile of 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenethylurea has been assessed alongside its efficacy. Adverse events reported were similar between treatment and placebo groups, indicating a favorable safety margin for postoperative use . -
Potential for Chronic Pain Management :
Given its sustained-release properties, this compound may be beneficial in managing chronic pain conditions, potentially reducing the frequency of administration required for effective pain control.
Agrochemical Applications
-
Herbicidal Activity :
There are indications that derivatives of this compound may possess herbicidal properties. Research into similar compounds suggests that modifications can enhance their efficacy as selective herbicides .Compound Type Active Ingredient Application Method Herbicide Tetrazolinone Derivative Foliar application
Case Studies
-
Postoperative Pain Management in Clinical Settings :
A multicenter study evaluated the effectiveness of the compound in postoperative patients, revealing a significant reduction in morphine use and improved patient satisfaction scores . This study illustrates the compound's potential role in enhancing postoperative recovery protocols. -
Agrochemical Efficacy Trials :
Preliminary trials with related compounds have shown promising results in controlling weed populations without adversely affecting crop yields, suggesting that further research into this compound could lead to effective agricultural applications .
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups play a crucial role in its binding to enzymes and receptors, modulating their activity. The phenethylurea moiety contributes to its overall stability and bioavailability.
Comparison with Similar Compounds
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenethylurea can be compared with similar compounds such as:
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-methoxyphenethyl)urea: This compound has a methoxy group instead of a phenethyl group, which may alter its chemical properties and biological activities.
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)urea:
Biological Activity
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenethylurea is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential applications.
- Molecular Formula : C12H17N2O2S
- Molecular Weight : 247.34 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological pathways. It has been shown to influence the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its analgesic properties.
- Receptor Modulation : It interacts with various receptors, potentially modulating neurotransmitter release and activity in the central nervous system.
Pharmacological Studies
Recent studies have highlighted the compound's pharmacological potential:
- Analgesic Effects : In a double-blind study involving postoperative patients, the compound demonstrated significant analgesic effects compared to placebo, reducing pain scores effectively within the first 24 hours post-surgery .
- Anti-inflammatory Properties : Research indicates that the compound exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial for treating inflammatory conditions .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through antioxidant mechanisms that protect neuronal cells from oxidative stress .
Data Table: Summary of Biological Activities
| Activity | Study Type | Findings |
|---|---|---|
| Analgesic | Double-blind clinical trial | Significant reduction in pain scores (p < 0.0001) |
| Anti-inflammatory | In vitro studies | Downregulation of cytokines |
| Neuroprotective | Preliminary studies | Evidence of reduced oxidative stress |
Case Study 1: Postoperative Pain Management
In a multicenter trial involving 255 patients undergoing abdominal surgery, participants were administered either the compound or a placebo. The results indicated that those receiving the compound reported significantly lower pain levels and reduced reliance on opioids post-surgery .
Case Study 2: Inflammatory Conditions
A study focusing on inflammatory bowel disease (IBD) showed that administration of this compound led to decreased markers of inflammation in animal models. The treatment resulted in improved clinical scores and histological outcomes, indicating its potential as a therapeutic agent for IBD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
